molecular formula C10H7FO2 B1380680 6-Fluoro-3-methyl-1-benzofuran-2-carbaldehyde CAS No. 1186541-44-5

6-Fluoro-3-methyl-1-benzofuran-2-carbaldehyde

Cat. No.: B1380680
CAS No.: 1186541-44-5
M. Wt: 178.16 g/mol
InChI Key: VHGCMPFHNWMNQF-UHFFFAOYSA-N
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Description

6-Fluoro-3-methyl-1-benzofuran-2-carbaldehyde is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring

Biochemical Analysis

Biochemical Properties

6-Fluoro-3-methyl-1-benzofuran-2-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting anti-oxidative properties . Additionally, it interacts with proteins involved in cell signaling pathways, modulating their activity and affecting cellular responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to combat oxidative damage . Furthermore, it affects cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolic flux and metabolite levels.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and proteins, altering their activity. This compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis . Additionally, it can activate certain proteins involved in cell signaling pathways, leading to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound exhibits stability under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects, such as enhanced oxidative stress response and improved metabolic function . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in oxidative stress response and cellular metabolism . This compound can modulate metabolic flux, leading to changes in metabolite levels and overall metabolic activity. Additionally, it can influence the activity of enzymes involved in detoxification pathways, enhancing the cell’s ability to eliminate harmful substances.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound can accumulate in specific tissues, leading to localized effects on cellular function and metabolism. Its distribution within the body is influenced by factors such as tissue permeability and binding affinity to transport proteins.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and oxidative stress response. The specific localization of this compound within the cell determines its interactions with biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3-methyl-1-benzofuran-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable benzofuran derivative.

    Fluorination: Introduction of the fluorine atom at the 6th position can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Methylation: The methyl group is introduced at the 3rd position using methylating agents like methyl iodide (MeI) in the presence of a base such as potassium carbonate (K2CO3).

    Formylation: The aldehyde group is introduced at the 2nd position using formylating agents like Vilsmeier-Haack reagent (DMF and POCl3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3-methyl-1-benzofuran-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 6-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid.

    Reduction: 6-Fluoro-3-methyl-1-benzofuran-2-methanol.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    2-Benzofurancarboxaldehyde: Lacks the fluorine and methyl groups, making it less specific in certain applications.

    3-Methyl-2-benzofuran-1-carbaldehyde: Similar structure but without the fluorine atom, affecting its reactivity and biological activity.

    6-Fluoro-2-benzofurancarboxaldehyde: Lacks the methyl group, which can influence its chemical properties and applications.

Uniqueness

6-Fluoro-3-methyl-1-benzofuran-2-carbaldehyde is unique due to the combined presence of the fluorine atom, methyl group, and aldehyde group on the benzofuran ring. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

6-fluoro-3-methyl-1-benzofuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO2/c1-6-8-3-2-7(11)4-9(8)13-10(6)5-12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGCMPFHNWMNQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution (50 mL) of 6-fluoro-N-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide (3.65 g) synthesized above in tetrahydrofuran was added lithium aluminum hydride (292 mg) at 0° C., and the mixture was stirred for 1 hr. Water (300 μL) was added to quench the reaction, 1N aqueous sodium hydroxide solution (600 μL) was added, and the mixture was stirred at room temperature for 1 hr. The resulting insoluble material was filtered off, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (20% ethyl acetate/hexane) to give the title object compound (1.88 g, 69%) as a pale-yellow solid.
Name
6-fluoro-N-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
292 mg
Type
reactant
Reaction Step Two
Name
Quantity
300 μL
Type
reactant
Reaction Step Three
Yield
69%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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